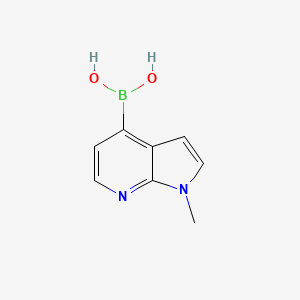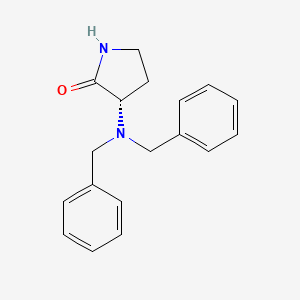
(S)-3-(Dibenzylamino)pyrrolidin-2-one
Overview
Description
Synthesis Analysis
Several synthetic routes exist for the preparation of this compound. Notably, a microfluidic synthesis has been developed via photoinduced organocatalyzed three-component cyclization . This green and efficient reaction involves styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions. Importantly, this process can be carried out without using a metal catalyst .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
(S)-3-(Dibenzylamino)pyrrolidin-2-one is involved in various chemical synthesis processes and structural analyses. For example, it participates in the aminolysis of chiral tetra-aminocyclotriphosphazene, leading to derivatives with bis, tris, and tetrakis-pyrrolidino substitution, showcasing its utility in creating complex phosphazene compounds with potential applications in materials science and catalysis (Uslu, 2005). The compound also plays a role in the synthesis of anti-inflammatory agents by serving as a precursor or structural motif in compounds evaluated for their therapeutic potentials (Ikuta et al., 1987).
Molecular Dynamics and Conformation Studies
(S)-3-(Dibenzylamino)pyrrolidin-2-one is used in studies exploring molecular dynamics and conformations. Research on compounds containing dibenzylamino groups, such as pyrrolidin-2-ones, has revealed insights into preferred molecular conformations, which are crucial for understanding the reactivity and interaction of such molecules with biological targets (Razenberg et al., 1984). These studies aid in designing more effective molecules for pharmaceutical applications by optimizing their molecular geometry for target binding.
Catalysis and Organic Transformations
This compound is also involved in catalytic processes and organic transformations, contributing to the development of new synthetic methodologies. For instance, research into anionic cyclizations to pyrrolidines showcases the utility of related compounds in synthesizing pyrrolidine derivatives with high selectivity, which are valuable intermediates in organic synthesis (Coldham et al., 1997). Such methodologies are fundamental in constructing complex organic molecules for pharmaceuticals and materials science.
Future Directions
properties
IUPAC Name |
(3S)-3-(dibenzylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-17(11-12-19-18)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,19,21)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOAZGOLXISIQ-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454411 | |
| Record name | (3S)-3-(Dibenzylamino)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(Dibenzylamino)pyrrolidin-2-one | |
CAS RN |
235425-03-3 | |
| Record name | (3S)-3-(Dibenzylamino)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-1,2-dihydrocyclopenta[b]indol-3(4H)-one oxime](/img/structure/B3049999.png)

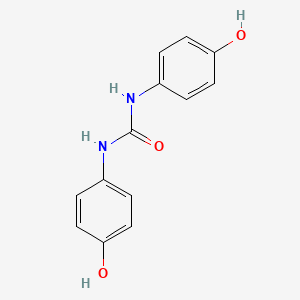
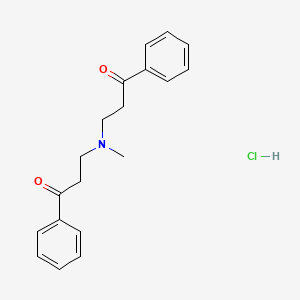


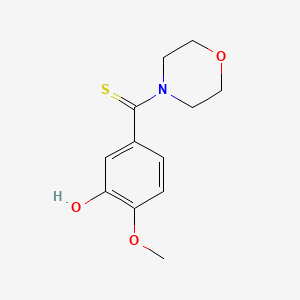




![2-Methyl-2H-pyrazolo[3,4-B]pyridine-5-boronic acid](/img/structure/B3050016.png)
